molecular formula C7H14N2O2 B8618038 2,2-Diethoxyethylcyanamide

2,2-Diethoxyethylcyanamide

Cat. No.: B8618038
M. Wt: 158.20 g/mol
InChI Key: GKVMRGBSFNZSEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanamide (CH₂N₂), a simple organic compound containing a cyano group (–CN) and an amine (–NH₂), is known for its role as an aldehyde dehydrogenase 2 (ALDH2) inhibitor . However, structural analogs like cyanamide and related derivatives (e.g., 2-Cyano-2-cyclohexylideneacetamide) offer insights into functional group behavior and bioactivity.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

2,2-diethoxyethylcyanamide

InChI

InChI=1S/C7H14N2O2/c1-3-10-7(11-4-2)5-9-6-8/h7,9H,3-5H2,1-2H3

InChI Key

GKVMRGBSFNZSEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC#N)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following compounds share functional or structural motifs with cyanamide, enabling comparative analysis:

Cyanamide (CH₂N₂)

  • Structure : Linear molecule with –CN and –NH₂ groups.
  • Biological Activity: Inhibits ALDH2, disrupting ethanol metabolism and redox balance. In myocardial ischemia-reperfusion (IR) injury models, cyanamide partially reverses cardioprotective effects of anti-alcohol drugs, reducing infarct size from 35.59% to 46.83% when co-administered .
  • Mechanistic Insight : Effects are independent of endoplasmic reticulum stress markers (Grp78, Chop) and apoptosis-related Caspase12 .

2-Cyano-2-cyclohexylideneacetamide (C₉H₁₀N₂O)

  • Structure: Cyclohexylidene ring fused with a cyanoacetamide group.
  • Key Differences: Bulkier structure increases steric hindrance, likely reducing enzyme-binding efficiency compared to cyanamide.

Ethanol, 2-diethylamino-, hydrochloride (C₆H₁₅NO·HCl)

  • Structure: Ethanol derivative with diethylamino and hydrochloride groups.
  • Functional Contrast: Lacks a cyano group but shares amine functionality. Primarily used in mixtures with glycols or glycerin, indicating applications in solvents or pharmaceuticals .

Data Table: Comparative Analysis of Key Compounds

Property Cyanamide (CH₂N₂) 2-Cyano-2-cyclohexylideneacetamide Ethanol, 2-diethylamino-, HCl
Molecular Formula CH₂N₂ C₉H₁₀N₂O C₆H₁₅NO·HCl
Molecular Weight 42.04 g/mol 162.19 g/mol 153.65 g/mol
Key Functional Groups –CN, –NH₂ –CN, cyclohexylidene, acetamide –NH(C₂H₅)₂, –OH, HCl
Bioactivity ALDH2 inhibition Not reported Solvent/pharmaceutical adjuvant
Mechanistic Pathway ALDH2-dependent cardioprotection reversal Unknown Likely pH modulation

Research Findings and Mechanistic Divergence

  • Cyanamide vs. 2-Cyano-2-cyclohexylideneacetamide: Cyanamide’s small size enables efficient ALDH2 binding, whereas the cyclohexylidene group in the latter may limit membrane permeability or target engagement .
  • Cyanamide vs. Ethanol Derivatives: Ethanol derivatives lack the –CN group critical for ALDH2 inhibition but exhibit broader solvent applications due to amine and hydroxyl groups .

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